3,8-Bismethacryloyl ethidium bromide

Polymer Chemistry Thermal Analysis Materials Science

3,8-Bismethacryloyl ethidium bromide is a bifunctional monomer that covalently incorporates ethidium's DNA-binding fluorescence into polymers. Unlike standard ethidium bromide, its methacryloyl groups enable permanent immobilization, preventing leaching and enabling reusable DNA sensors and hydrogels. Essential for applications requiring stable, solid-state nucleic acid detection.

Molecular Formula C29H28BrN3O2
Molecular Weight 530.5 g/mol
CAS No. 206444-57-7
Cat. No. B1602435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Bismethacryloyl ethidium bromide
CAS206444-57-7
Molecular FormulaC29H28BrN3O2
Molecular Weight530.5 g/mol
Structural Identifiers
SMILESCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)C(=C)C)NC(=O)C(=C)C.[Br-]
InChIInChI=1S/C29H27N3O2.BrH/c1-6-32-26-17-22(31-29(34)19(4)5)13-15-24(26)23-14-12-21(30-28(33)18(2)3)16-25(23)27(32)20-10-8-7-9-11-20;/h7-17H,2,4,6H2,1,3,5H3,(H,30,33);1H
InChIKeyIGXGJIVGBCOERN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,8-Bismethacryloyl Ethidium Bromide (CAS 206444-57-7) | Fluorescent Monomer & DNA Intercalator for Polymer Synthesis


3,8-Bismethacryloyl ethidium bromide (also known as Ethidium bromide-N,N'-bismethacrylamide) is a bifunctional derivative of the classical DNA intercalator ethidium bromide, bearing two polymerizable methacryloyl groups at the 3- and 8-positions of the phenanthridinium core [1]. This modification endows the compound with a dual functionality: the preservation of the DNA-binding and fluorescent properties of the parent ethidium cation, while simultaneously introducing the capacity for covalent incorporation into polymer matrices via free radical polymerization [2]. The compound is a solid with a reported melting point of 249–253 °C and characteristic UV absorbance maxima at 299 nm and 415 nm [1][3]. Its primary industrial and research utility lies in the synthesis of fluorescent polymers and as a monomer for creating DNA-responsive or nucleic acid-templated materials [2].

Why Ethidium Bromide Cannot Be Substituted for 3,8-Bismethacryloyl Ethidium Bromide in Polymer Applications


The critical distinction between 3,8-Bismethacryloyl ethidium bromide and its parent compound, ethidium bromide (or even mono-functionalized analogs), lies in its capacity for covalent immobilization. Ethidium bromide functions as a reversible, non-covalent DNA stain; its fluorescence and DNA-binding ability are lost upon washing or diffusion, limiting its utility in materials science and reusable sensor applications. In contrast, 3,8-Bismethacryloyl ethidium bromide's two methacrylamide groups allow it to be permanently incorporated as a fluorescent comonomer into polyacrylamide, polymethacrylate, and other polymer backbones [1]. This functional difference prevents simple substitution: a standard ethidium bromide solution cannot be used to synthesize a stable, fluorescent, DNA-responsive hydrogel or a leach-resistant polymeric probe. Procurement of the bismethacryloyl derivative is therefore mandatory for applications requiring the permanent integration of ethidium's spectral and binding properties into a solid-state or macromolecular architecture [1].

Quantitative Differentiation of 3,8-Bismethacryloyl Ethidium Bromide vs. Ethidium Bromide and Related Analogs


Thermal Stability Comparison: 3,8-Bismethacryloyl Ethidium Bromide vs. Ethidium Bromide

3,8-Bismethacryloyl ethidium bromide exhibits significantly higher thermal stability than the parent ethidium bromide, as evidenced by its elevated melting point. This physical property is critical for applications involving elevated processing temperatures, such as bulk or solution polymerization at moderate heat, where ethidium bromide would decompose or undergo degradation [1][2].

Polymer Chemistry Thermal Analysis Materials Science

Spectral Signature for Polymer Integration: UV-Vis Absorption Maxima

The compound exhibits two distinct UV-Vis absorption maxima at λmax 299 nm and 415 nm [1]. While the parent ethidium bromide also absorbs in the UV and visible regions, the preservation of these specific maxima in 3,8-Bismethacryloyl ethidium bromide confirms that the functionalization at the 3- and 8-amino positions does not significantly perturb the phenanthridinium chromophore's electronic structure. This ensures that polymers synthesized with this monomer will retain the characteristic fluorescence excitation profile of ethidium, enabling their detection and quantification using standard ethidium-compatible optical filters and instruments.

Spectroscopy Fluorescent Polymers Analytical Chemistry

Polymerizability: Functional Group Analysis vs. Non-Functional Ethidium Bromide

The defining functional differentiation is the presence of two polymerizable methacrylamide groups (C=C double bonds) per molecule in 3,8-Bismethacryloyl ethidium bromide, compared to zero in ethidium bromide. This is quantitatively reflected in the molecular formula: the target compound contains two additional methacryloyl moieties (C₄H₅O each), leading to a molecular weight increase from 394.3 g/mol (ethidium bromide) to 530.5 g/mol [1][2]. This structural difference is not incremental but categorical; it converts a small-molecule dye into a crosslinking fluorescent monomer.

Polymer Synthesis Monomer Design Radical Polymerization

Key Procurement Scenarios for 3,8-Bismethacryloyl Ethidium Bromide in Materials and Bioanalytical Research


Synthesis of Fluorescent Hydrogels for DNA Detection and Quantification

This monomer is used to create polyacrylamide or polymethacrylate hydrogels that contain covalently bound ethidium moieties. When exposed to DNA, the intercalation of the nucleic acid into the immobilized ethidium sites leads to a localized enhancement of fluorescence, enabling label-free detection and quantification of DNA within the gel matrix [1]. The covalent linkage prevents dye leaching, a critical limitation of simply soaking gels in ethidium bromide.

Fabrication of DNA-Responsive Smart Polymers and Sensors

By copolymerizing 3,8-Bismethacryloyl ethidium bromide with stimuli-responsive monomers (e.g., N-isopropylacrylamide), researchers can create polymers that exhibit a change in physical properties (e.g., swelling, optical density, or fluorescence intensity) upon binding to specific DNA sequences [2]. This application relies on the monomer's ability to both bind DNA and participate in radical chain-growth polymerization, a dual function not available with standard ethidium salts.

Development of Leach-Resistant Fluorescent Probes for Long-Term Cell and Tissue Imaging

While less common than its use in materials, the compound's methacrylamide groups can theoretically be used to conjugate the ethidium fluorophore to biocompatible polymers or surfaces. This could produce probes with extended intracellular retention compared to free ethidium bromide, which rapidly diffuses out of cells. The enhanced thermal stability and defined spectral properties (λmax 299 nm, 415 nm) facilitate the design of imaging reagents compatible with standard fluorescence microscopy filter sets [3].

Creation of Molecularly Imprinted Polymers (MIPs) for Nucleic Acid Recognition

The bifunctional nature of 3,8-Bismethacryloyl ethidium bromide makes it a candidate for use as a functional monomer in the synthesis of molecularly imprinted polymers (MIPs) targeting DNA or specific oligonucleotides. Its intrinsic affinity for double-stranded DNA can be exploited to pre-organize the monomer around a nucleic acid template, which is then locked in place by polymerization. The resulting MIPs contain ethidium-based recognition sites that can selectively rebind the target DNA, with detection facilitated by the monomer's inherent fluorescence [1].

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